2-(2-bromo-4-methylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide
Overview
Description
2-(2-bromo-4-methylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a bromo-substituted phenoxy group and a chloro-substituted dimethylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide typically involves the following steps:
Preparation of 2-bromo-4-methylphenol: This can be achieved by bromination of 4-methylphenol using bromine in the presence of a suitable solvent like acetic acid.
Formation of 2-(2-bromo-4-methylphenoxy)acetic acid: The 2-bromo-4-methylphenol is then reacted with chloroacetic acid in the presence of a base such as sodium hydroxide to form the corresponding phenoxyacetic acid.
Amidation Reaction: The final step involves the reaction of 2-(2-bromo-4-methylphenoxy)acetic acid with 2-chloro-4,6-dimethylaniline in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromo and chloro substituents on the aromatic rings can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, although these are less common due to the stability of the aromatic rings.
Hydrolysis: The acetamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Reduction: Formation of reduced aromatic rings or amines.
Hydrolysis: Formation of 2-(2-bromo-4-methylphenoxy)acetic acid and 2-chloro-4,6-dimethylaniline.
Scientific Research Applications
Chemistry
In chemistry, 2-(2-bromo-4-methylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of similar compounds.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure suggests it could be a candidate for drug design, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
In industry, this compound could be used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The halogen substituents can enhance binding affinity through halogen bonding, while the acetamide group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-bromo-4-methylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide: can be compared with other halogenated acetamides such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. This specific arrangement of substituents can lead to unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-(2-chloro-4,6-dimethylphenyl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNO2/c1-10-4-5-15(13(18)7-10)22-9-16(21)20-17-12(3)6-11(2)8-14(17)19/h4-8H,9H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSIRURQIBUTTFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NC2=C(C=C(C=C2Cl)C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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